molecular formula C4H8BF6NOS B3029373 Xtalfluor-M CAS No. 63517-33-9

Xtalfluor-M

Cat. No.: B3029373
CAS No.: 63517-33-9
M. Wt: 242.98
InChI Key: SOCYGFRGCVLCSU-UHFFFAOYSA-N
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Preparation Methods

Xtalfluor-M is synthesized through a series of chemical reactions involving morpholine and sulfur tetrafluoride. The synthetic route typically involves the reaction of morpholine with sulfur tetrafluoride in the presence of a suitable solvent and under controlled temperature conditions. The resulting product is then purified to obtain the crystalline form of this compound .

Industrial production methods for this compound involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. The stability and safety of the reagent are also critical factors considered during industrial production .

Chemical Reactions Analysis

Xtalfluor-M undergoes various types of chemical reactions, primarily deoxofluorination reactions. These reactions involve the replacement of hydroxyl groups (OH) with fluorine atoms (F). Common reagents used in these reactions include bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and triethylamine trihydrofluoride. The major products formed from these reactions are alkyl fluorides, geminal difluorides, acyl fluorides, fluoromethyl thioethers, and glycosyl fluoride donors .

Scientific Research Applications

Xtalfluor-M has a broad range of applications in scientific research, particularly in the fields of chemistry and medicine. In organic chemistry, it is used for the synthesis of fluorinated compounds, which are valuable in pharmaceuticals, agrochemicals, and materials science.

In biology, fluorinated compounds synthesized using this compound are used as probes and tracers in various biochemical assays. These compounds can help in studying enzyme mechanisms, protein-ligand interactions, and metabolic pathways. In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of Xtalfluor-M involves the activation of the carbon-oxygen bond in the substrate without the release of free hydrogen fluoride. Upon exposure to a promoter such as DBU or triethylamine trihydrofluoride, the activated carbon atom is attacked by fluoride, leading to the formation of the fluorinated product. This mechanism ensures high chemical efficiency and selectivity in deoxofluorination reactions .

Comparison with Similar Compounds

Xtalfluor-M is often compared with other deoxofluorination reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor. Unlike these traditional reagents, this compound is more stable and easier to handle, as it does not generate corrosive hydrogen fluoride under anhydrous conditions. This makes this compound a safer and more convenient option for fluorination reactions .

Similar compounds to this compound include:

Properties

IUPAC Name

difluoro(morpholin-4-yl)sulfanium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F2NOS.BF4/c5-9(6)7-1-3-8-4-2-7;2-1(3,4)5/h1-4H2;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCYGFRGCVLCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1COCCN1[S+](F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BF6NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716741
Record name 4-(Difluoro-lambda~4~-sulfanylidene)morpholin-4-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63517-33-9
Record name 4-(Difluoro-lambda~4~-sulfanylidene)morpholin-4-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name XtalFluor-M
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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